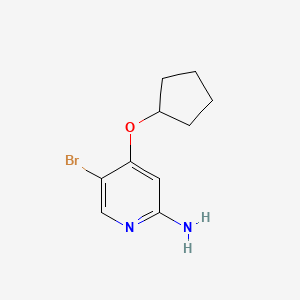![molecular formula C20H20N4O3 B2989375 4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one CAS No. 575460-40-1](/img/structure/B2989375.png)
4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a phthalazinone group, a nitrophenyl group, and a methylpiperidinyl group . Phthalazinone is a heterocyclic compound that has been used in various chemical reactions . The nitrophenyl group is a functional group consisting of a phenyl ring bonded to a nitro group, which is often used in the synthesis of dyes and pharmaceuticals . The methylpiperidinyl group is a type of amine that is commonly used in the synthesis of various pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phthalazinone group would likely contribute to the rigidity of the molecule, while the nitrophenyl and methylpiperidinyl groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could potentially make the compound more reactive. The compound’s solubility would depend on the balance of hydrophilic (nitrophenyl) and hydrophobic (methylpiperidinyl) groups .Scientific Research Applications
Chemical Synthesis and Characterization
- A study focused on the synthesis and characterization of benzimidazoles containing piperazine or morpholine skeletons, which have shown promising in vitro antioxidant activities and glucosidase inhibitors. These compounds were synthesized through a 'onepot' nitro reductive cyclization reaction, demonstrating a versatile approach to crafting molecules with potential therapeutic uses (Özil, Parlak, & Baltaş, 2018).
Pharmacological Properties
- Another research avenue is the exploration of compounds for their pharmacological properties, such as the study on silicon-containing 1,4-dihydropyridine derivatives. These compounds exhibit calcium channel antagonist and α1 adrenoceptor antagonist activities, indicating potential utility in developing new therapeutic agents (Heinrich, Burschka, Warneck, & Tacke, 2004).
Mechanistic Studies and Biological Activities
- Further insights into the biological activities of structurally related compounds can be gained from studies like the one on flavin-containing monooxygenase 5 (FMO5) specifically catalyzing a Baeyer-Villiger oxidation. This highlights the importance of understanding enzymatic pathways in drug metabolism, providing a basis for the development of compounds with optimized pharmacokinetic properties (Lai, Farah, Moniz, & Wong, 2011).
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological activity, toxicity, and pharmacokinetics . If it’s intended for use in material science or another field, research could focus on its physical properties and potential applications .
properties
IUPAC Name |
4-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-8-10-23(11-9-13)17-7-6-14(12-18(17)24(26)27)19-15-4-2-3-5-16(15)20(25)22-21-19/h2-7,12-13H,8-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEGUXGVJRQSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989292.png)

![N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2989294.png)
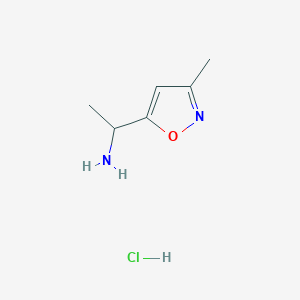
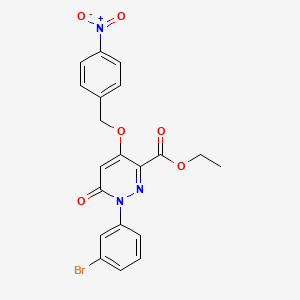

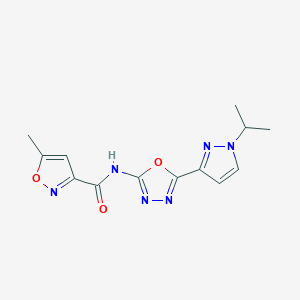
![1-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2989304.png)
![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2989305.png)


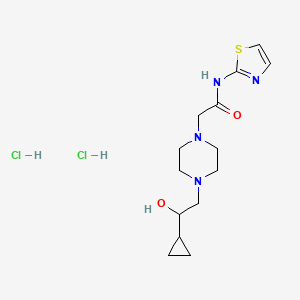
![[(4-Bromobenzyl)sulfanyl]acetic acid](/img/structure/B2989314.png)
